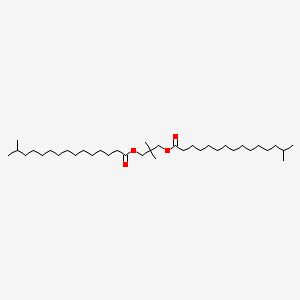

Neopentyl glycol diisopalmitate

Description

Conceptual Framework of Neopentyl Glycol Diesters in Advanced Materials Science

Neopentyl glycol (NPG), a unique polyalcohol with the IUPAC name 2,2-dimethylpropane-1,3-diol, serves as a fundamental building block for a variety of high-performance polymers. mdpi.comchemicalbook.com Its chemical structure, characterized by two methyl groups on the alpha-carbon, imparts significant chemical and thermal stability to its derivatives. chemicalbook.com This structure also contributes to the high hydrolytic stability and resistance to weathering in polymers derived from it. mdpi.com

Neopentyl glycol diesters are synthesized through an esterification reaction between neopentyl glycol and carboxylic acids. These diesters exhibit a reduced potential for oxidation and hydrolysis compared to natural esters. wikipedia.org The introduction of the neopentyl structure into these diesters enhances their stability against hydrolysis, high temperatures, and light exposure. mdpi.com This inherent stability makes them prime candidates for applications in advanced materials science, including high-quality coatings, synthetic lubricants, and plasticizers. mdpi.comresearchgate.net The unique arrangement of the hydroxyl groups on primary carbon atoms in NPG allows for rapid esterification, a key factor in their synthesis. chemicalbook.com

Evolution of Research in Neopentyl Glycol Derivatives and their Applications

The industrial synthesis of neopentyl glycol itself involves the aldol (B89426) reaction of formaldehyde (B43269) and isobutyraldehyde (B47883), followed by either a Cannizzaro reaction or hydrogenation. wikipedia.org Research into NPG and its derivatives has led to a growing number of patents focused on improving synthesis methods. mdpi.com

Historically, NPG derivatives have been integral to the development of polyester (B1180765) resins, polyurethanes, and alkyd resins. mdpi.com These materials find widespread use in the automotive, construction, and electronics industries. researchgate.netjiuanchemical.com For instance, polyesters synthesized with NPG demonstrate enhanced stability towards heat, light, and water. wikipedia.orggantrade.com

A significant area of research has been the synthesis of neopentyl glycol diesters from various feedstocks. One study focused on the transesterification of high oleic palm oil methyl ester (HOPME) with NPG to produce NPG diesters for potential use as insulating oils. nih.govresearchgate.net This research optimized reaction conditions such as molar ratio, temperature, pressure, and catalyst concentration to maximize the yield of the desired diester. nih.gov

More recent research has uncovered novel properties of NPG itself, such as its colossal barocaloric effect, indicating potential applications in solid-state refrigeration technologies. chemicalbook.comwikipedia.org This discovery highlights the ongoing potential for new applications of NPG and its derivatives as our understanding of their properties deepens.

Current Research Landscape and Knowledge Gaps Pertaining to Neopentyl Glycol Diisopalmitate

While extensive research exists for neopentyl glycol and its more common diesters, specific research on This compound is less prevalent in publicly available literature. The current landscape suggests a focus on the synthesis and characterization of NPG diesters derived from readily available fatty acids, such as those from palm oil. nih.govresearchgate.net

A notable knowledge gap is the specific synthesis route and detailed characterization of this compound. While the general principles of esterification apply, the specific reaction kinetics, optimal catalysts, and purification methods for this particular compound are not widely documented.

Furthermore, detailed investigations into the unique properties of this compound are needed. Research is required to understand how the "isopalmitate" ester group, as opposed to other fatty acid esters, influences properties such as thermal stability, viscosity, lubricity, and dielectric properties.

The following table summarizes key research findings on a related neopentyl glycol diester, providing a framework for potential research directions for this compound:

| Property | Finding for Palm-Based NPG Diester | Potential Research Question for NPG Diisopalmitate |

| Synthesis | Optimized via transesterification of HOPME with NPG. nih.gov | What is the most efficient synthesis method for high-purity this compound? |

| Flash Point | 300°C, significantly higher than mineral oil. nih.gov | What is the flash point of this compound and how does it compare to other diesters? |

| Viscosity | 21 cSt. nih.gov | What is the viscosity profile of this compound at various temperatures? |

| Breakdown Voltage | 67.5 kV, conforming to IEC 61099 limits. nih.gov | What are the dielectric properties of this compound? |

| Pour Point | Improved from -14°C to -48°C with additives. nih.gov | What is the pour point of this compound and can it be further improved? |

Future research should aim to fill these gaps by focusing on the synthesis, purification, and comprehensive characterization of this compound. Such studies will be crucial in determining its potential for use in high-performance applications and expanding the knowledge base of neopentyl glycol derivatives.

Properties

CAS No. |

68957-80-2 |

|---|---|

Molecular Formula |

C37H72O4 |

Molecular Weight |

581.0 g/mol |

IUPAC Name |

[2,2-dimethyl-3-(14-methylpentadecanoyloxy)propyl] 14-methylpentadecanoate |

InChI |

InChI=1S/C37H72O4/c1-33(2)27-23-19-15-11-7-9-13-17-21-25-29-35(38)40-31-37(5,6)32-41-36(39)30-26-22-18-14-10-8-12-16-20-24-28-34(3)4/h33-34H,7-32H2,1-6H3 |

InChI Key |

HQMSGQNZOKIETL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Engineering for Neopentyl Glycol Diesters

Conventional Esterification Pathways for Diester Synthesis

Conventional synthesis of neopentyl glycol diesters is dominated by direct esterification and transesterification methods, which are well-established industrial processes.

Direct esterification is a fundamental and widely used method for producing neopentyl glycol diesters. The process involves the direct reaction of neopentyl glycol with a carboxylic acid, in this case, isopalmitic acid, typically in a 1:2 molar ratio. The reaction is an equilibrium process where water is formed as a byproduct. To drive the reaction towards the formation of the diester and achieve high yields, this water must be continuously removed from the reaction mixture. pnu.ac.ir This is often accomplished by azeotropic distillation using a solvent like toluene (B28343) or by carrying out the reaction under vacuum at elevated temperatures. pnu.ac.ir

The reaction is typically catalyzed by an acid catalyst. A study on the synthesis of neopentyl glycol diester from palm oil fatty acids (POFAs) and neopentyl glycol employed sulfuric acid as the catalyst. analis.com.my The process involved a 1:2 molar ratio of NPG to oleic acid at a reaction temperature of 130°C for 4 hours, achieving an 80% yield of the NPG diester. analis.com.my Another investigation utilized an acidic ion-exchange resin as a catalyst at elevated temperatures, completing the esterification within 4-5 hours. pnu.ac.ir

Table 1: Representative Conditions for Direct Esterification of Neopentyl Glycol

| Fatty Acid | Molar Ratio (NPG:Acid) | Catalyst | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Oleic Acid | 1:2 | 2% Sulfuric Acid | 130°C | 4 hours | 80% | analis.com.my |

| Mixed Fatty Acids | - | Acidic Ion Exchange Resin | Elevated | 4-5 hours | - | pnu.ac.ir |

Note: Data for specific synthesis of neopentyl glycol diisopalmitate is limited; this table presents data for similar diester syntheses to illustrate typical process parameters.

Transesterification is an alternative pathway for the synthesis of neopentyl glycol diesters. This process involves the reaction of neopentyl glycol with a fatty acid ester, typically a methyl ester (in this case, methyl isopalmitate), instead of the free fatty acid. The reaction produces the desired diester and a volatile alcohol (methanol) as a byproduct. The removal of the alcohol shifts the equilibrium towards the product side. This method can be advantageous as it is often performed under milder conditions than direct esterification.

Research on the synthesis of neopentyl glycol diesters from high oleic palm oil methyl ester (HOPME) has demonstrated the effectiveness of this route. nih.gov By implementing low-pressure technology, the reaction time was significantly reduced to one hour. nih.gov The optimized conditions for this process were a molar ratio of NPG to HOPME of 1.13:2, a temperature of 182°C, a pressure of 0.6 mbar, and a catalyst concentration of 1.2 wt%, resulting in an 87 wt% yield of the NPG diester. nih.gov Similarly, neopentyl glycol esters have been synthesized via transesterification of rapeseed oil fatty acid methyl esters. researchgate.net

Table 2: Optimized Conditions for Transesterification of Neopentyl Glycol with Fatty Acid Methyl Esters

| Methyl Ester Source | Molar Ratio (NPG:Ester) | Temperature | Pressure | Catalyst (wt%) | Reaction Time | Yield (wt%) | Reference |

|---|---|---|---|---|---|---|---|

| High Oleic Palm Oil (HOPME) | 1.13:2 | 182°C | 0.6 mbar | 1.2% | 1 hour | 87% | nih.gov |

| Rapeseed Oil | - | - | - | - | 150 hours | >98% (conversion) | researchgate.net |

Catalytic Systems in Diester Production

Homogeneous catalysts dissolve in the reaction medium, leading to excellent contact with reactants and often high reaction rates. Traditional catalysts for direct esterification include strong mineral acids like sulfuric acid and phosphoric acid, as well as organic acids such as p-toluenesulfonic acid. pnu.ac.ir For transesterification, common homogeneous catalysts include sodium methoxide (B1231860) and sodium ethoxide. pnu.ac.ir Metal-based catalysts, such as tin(II) chloride and tin-based complexes like Sn(3-hydroxy-2-methyl-4-pyrone)₂(H₂O)₂, have also been shown to be highly efficient for polyesterification reactions involving neopentyl glycol. google.comresearchgate.net

While effective, homogeneous catalysts present a significant challenge in their separation from the final product, which can require costly and energy-intensive purification steps like neutralization and washing.

Heterogeneous catalysts exist in a different phase from the reaction mixture, typically as a solid catalyst in a liquid reaction medium. This characteristic offers a major advantage: the catalyst can be easily separated from the product mixture by simple filtration, allowing for catalyst recycling and reuse, which enhances process sustainability and economics. google.com

Table 3: Examples of Heterogeneous Catalysts in NPG and Ester Synthesis

| Catalyst | Process | Advantages | Reference |

|---|---|---|---|

| Acidic Ion Exchange Resin | Direct Esterification | Easy separation, less corrosive | pnu.ac.ir |

| Ion Exchange Resin (Solid Base) | Aldol (B89426) Condensation (NPG Synthesis) | Easy separation, avoids catalyst in product | google.comnih.gov |

| Copper Chromite | Hydrogenation (NPG Synthesis) | High activity and selectivity | nih.govmdpi.com |

Biocatalytic synthesis using enzymes, particularly lipases, represents a "green" and highly specific alternative to conventional chemical catalysis. nih.gov These reactions are typically conducted under mild conditions (lower temperatures and pressures), which reduces energy consumption and minimizes the formation of byproducts. The synthesis is often performed in a solvent-free medium, further enhancing its environmental credentials. researchgate.net

Immobilized lipases are particularly favored as they combine the benefits of high selectivity with the ease of separation and reusability characteristic of heterogeneous catalysts. Novozym® 435, an immobilized lipase (B570770) B from Candida antarctica (CalB), is one of the most widely studied and effective biocatalysts for the synthesis of neopentyl glycol diesters. researchgate.netresearchgate.net Studies on the synthesis of neopentyl glycol diheptanoate and dilaurate using Novozym® 435 have reported high conversion rates (≥90%). researchgate.netnih.gov Another effective biocatalyst is the immobilized lipase from Rhizomucor miehei (Lipozyme RM IM). researchgate.netresearchgate.net The enzymatic process can be optimized by controlling parameters such as temperature, enzyme concentration, and the strategy for substrate addition to overcome potential substrate inhibition. nih.gov

Table 4: Research Findings on Enzymatic Synthesis of Neopentyl Glycol Diesters

| Diester Product | Lipase | Key Conditions | Conversion/Yield | Noteworthy Findings | Reference |

|---|---|---|---|---|---|

| Neopentyl Glycol Diheptanoate | Novozym® 435 | 7.5% (w/w) enzyme, 70°C, solvent-free | >95% conversion | Stepwise addition of acid overcomes substrate inhibition. | nih.gov |

| Neopentyl Glycol Dilaurate | Novozym® 435 | 3.75% (w/w) enzyme, 80°C, solvent-free | ≥90% conversion | Optimized conditions identified for high yield. | researchgate.netresearchgate.net |

| Neopentyl Glycol Diester | Eversa® Transform 2.0 (immobilized) | 5% enzyme, 50°C, reduced pressure (26.7 kPa) | 97% conversion | Reduced pressure significantly increased conversion compared to standard pressure. | researchgate.net |

Biocatalytic Approaches via Enzymatic Synthesis

Optimization of Biocatalytic Reaction Conditions

To maximize the yield and efficiency of neopentyl glycol diester synthesis, several reaction parameters must be optimized. Key variables include temperature, reaction time, enzyme loading, and the potential use of a solvent-free system.

In the synthesis of neopentyl glycol dilaurate using Novozym® 435, optimal conditions were found to be a temperature of 80°C with a catalyst concentration of 3.75% (w/w). mdpi.com For Novozym® 40086, the optimal temperature was lower at 60°C with a higher catalyst loading of 7.5%. mdpi.com Another study on the synthesis of neopentyl glycol diheptanoate using Novozym® 435 identified optimal conditions as 70°C and a 7.5% (w/w) catalyst concentration, which resulted in a 90% yield. nih.gov The removal of water, a byproduct of esterification, is also crucial to drive the reaction equilibrium towards product formation. This is often achieved by conducting the reaction in an open-air reactor or under reduced pressure. researchgate.netyoutube.comnih.gov

The following table summarizes the optimal conditions found in various studies for the enzymatic synthesis of neopentyl glycol diesters.

| Neopentyl Glycol Diester | Enzyme | Catalyst Loading (% w/w) | Temperature (°C) | Conversion/Yield | Reference |

| Neopentyl Glycol Dilaurate | Novozym® 435 (immobilized Candida antarctica lipase B) | 3.75 | 80 | >90% | mdpi.com |

| Neopentyl Glycol Dilaurate | Novozym® 40086 (immobilized Rhizomucor miehei lipase) | 7.5 | 60 | ≥90% | mdpi.com |

| Neopentyl Glycol Diheptanoate | Novozym® 435 | 7.5 | 70 | 90% | nih.gov |

| Neopentyl Glycol Diester | Eversa® Transform 2.0 (immobilized Thermomyces lanuginosus lipase) | 5 | 50 | 97% (with vacuum) | researchgate.netyoutube.com |

Process Optimization and Reaction Kinetics for Neopentyl Glycol Diester Formation

The formation of neopentyl glycol diesters is governed by reaction kinetics and can be significantly influenced by process parameters in both chemical and enzymatic synthesis.

Influence of Molar Ratios and Reactant Stoichiometry

The molar ratio of the reactants, specifically the acid to alcohol ratio, is a critical factor in driving the esterification reaction towards the desired diester product. Stoichiometrically, a 2:1 molar ratio of fatty acid to neopentyl glycol is required for the formation of the diester. mdpi.com However, an excess of one reactant is often used to shift the equilibrium.

In the synthesis of palm-based neopentyl glycol diesters, an optimal molar ratio of neopentyl glycol to high oleic palm oil methyl ester (NPG:HOPME) was found to be 2:1.13. researchgate.net For the esterification of neopentyl glycol with hexanoic acid, a hexanoic acid to neopentyl glycol molar ratio of 3:1 resulted in a high conversion of 99%. asianpubs.org In some cases, a large excess of the acid, such as an 8-fold molar excess, has been used under self-catalysis conditions to achieve high yields of neopentyl glycol diesters. However, it has also been noted that high concentrations of certain fatty acids can inhibit lipase activity, necessitating strategies like fed-batch addition of the acid. nih.govresearchgate.net

Temperature and Pressure Effects on Reaction Yields

Temperature plays a dual role in the synthesis of neopentyl glycol diesters. Higher temperatures generally increase the reaction rate, but can also lead to undesirable side reactions or, in the case of enzymatic synthesis, enzyme deactivation. mdpi.commdpi.com For the chemical esterification of neopentyl glycol with hexanoic acid, a lower temperature of 423 K (150°C) was found to be optimal. asianpubs.org In the transesterification of high oleic palm oil methyl ester with neopentyl glycol, the optimal temperature was determined to be 182°C. researchgate.netnih.gov

Pressure is another key parameter, particularly for removing the water byproduct to drive the reaction forward. The application of reduced pressure or a vacuum is a common strategy. asianpubs.org In the lipase-catalyzed synthesis of a neopentyl glycol diester, applying a vacuum of 26.7 kPa significantly increased the conversion from approximately 63% to 97%. researchgate.net For the synthesis of a palm-based neopentyl glycol diester, a pressure of 0.6 mbar was found to be optimal. researchgate.netnih.gov

Catalyst Concentration and Activity Studies

The concentration of the catalyst, whether chemical or enzymatic, directly impacts the reaction rate. For chemical synthesis using sulfuric acid as a catalyst for the esterification of neopentyl glycol with hexanoic acid, a concentration of 0.5% w/w was found to be optimal. asianpubs.org In another study involving the transesterification for a palm-based neopentyl glycol diester, a catalyst concentration of 1.2 wt% was optimal. researchgate.netnih.gov

In enzymatic synthesis, the catalyst loading is also a crucial factor. For the synthesis of neopentyl glycol dilaurate with Novozym® 435, a 3.75% (w/w) loading was optimal, while with Novozym® 40086, a higher loading of 7.5% was required for optimal performance. mdpi.com The activity of the catalyst can be maintained over several cycles, which is a significant advantage of using immobilized enzymes. For example, Novozym® 435 and Lipozyme RM IM were successfully reused for six reaction cycles in the synthesis of neopentyl glycol-based biolubricants. repec.org

Precursor Synthesis Methodologies for Neopentyl Glycol

Neopentyl glycol (2,2-dimethylpropane-1,3-diol) is the key precursor for the synthesis of this compound. wikipedia.orgchemicalbook.com The industrial production of neopentyl glycol is primarily achieved through a two-step process. mdpi.comnih.gov

The first step is a crossed aldol condensation of isobutyraldehyde (B47883) and formaldehyde (B43269). wikipedia.orgmdpi.comnih.gov This reaction is typically catalyzed by a basic catalyst, such as a trialkylamine or an anion exchange resin. mdpi.comnih.gov The reaction produces an intermediate, hydroxypivaldehyde. wikipedia.orgmdpi.comnih.gov

The second step involves the conversion of hydroxypivaldehyde to neopentyl glycol. This is commonly done through one of two main routes:

Cannizzaro Reaction: The hydroxypivaldehyde reacts with excess formaldehyde in the presence of a strong base. wikipedia.orgmdpi.comnih.gov This method, however, produces an equimolar amount of formate (B1220265) salt as a byproduct, which can make it less economically attractive. nih.gov

Hydrogenation: The hydroxypivaldehyde is hydrogenated to form neopentyl glycol. wikipedia.orgmdpi.comnih.gov This is the more common industrial method. The hydrogenation is carried out in the presence of a metal catalyst, such as nickel (e.g., Raney nickel), copper, or ruthenium, at elevated temperatures (50-250°C) and pressures (0.1-30 MPa). mdpi.comnih.gov

The table below summarizes the conditions for the hydrogenation step in neopentyl glycol synthesis.

| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion/Selectivity | Reference |

| Raney Nickel | 120 - 180 | 0.7 - 10.3 | --- | mdpi.com |

| Copper Chromite | 160 | ~6.9 | --- | mdpi.comnih.gov |

| Ru/Al₂O₃ | 120 | 5.44 | >99% selectivity | nih.gov |

| Copper-based (CuO/BaO) | 100 - 250 | 10 - 25 | 99.2-99.8% conversion, 99.2-99.7% yield | mdpi.com |

Aldol Condensation and Hydrogenation of Hydroxypivaldehyde

The foundational method for producing neopentyl glycol involves the aldol condensation of isobutyraldehyde and formaldehyde, which generates the intermediate hydroxypivaldehyde (HPA). globallcadataaccess.orgmdpi.com This intermediate is subsequently reduced to neopentyl glycol through hydrogenation. globallcadataaccess.orgmdpi.com

The first stage is the aldol condensation, where isobutyraldehyde and formaldehyde react in the presence of a basic catalyst to yield HPA. researchgate.netgoogle.com This reaction is exothermal. globallcadataaccess.org Historically, catalysts such as sodium hydroxide (B78521) or tertiary amines like triethylamine (B128534) have been used. globallcadataaccess.orgresearchgate.net The reaction of isobutyraldehyde with an aqueous formaldehyde solution in the presence of a tertiary alkylamine catalyst is a common industrial practice. google.com

The second stage involves the reduction of the hydroxypivaldehyde intermediate. researchgate.net This can be achieved through two primary routes: the Cannizzaro reaction or, more commonly, catalytic hydrogenation. mdpi.comresearchgate.net The hydrogenation route is favored in modern industrial processes due to higher product yields and better environmental performance. researchgate.net In this step, HPA is catalytically hydrogenated to produce neopentyl glycol. google.comjiuanchemical.com A variety of hydrogenation catalysts are effective, including Raney nickel, copper chromite, and ruthenium on activated carbon. google.commdpi.comgoogle.com The hydrogenation process is typically conducted at temperatures ranging from 110°C to 220°C and can be performed under low or high pressure. globallcadataaccess.orgmdpi.com For instance, a process using a manganese oxide-promoted copper chromite catalyst allows for a low-pressure hydrogenation that achieves a good NPG yield of 90.6%. mdpi.com

Table 1: Key Reaction Steps and Catalysts for Neopentyl Glycol Synthesis

| Step | Reaction | Reactants | Intermediate/Product | Common Catalysts |

|---|---|---|---|---|

| 1 | Aldol Condensation | Isobutyraldehyde, Formaldehyde | Hydroxypivaldehyde (HPA) | Tertiary Amines (e.g., Triethylamine), Sodium Hydroxide, Ion Exchange Resins google.comgloballcadataaccess.orgresearchgate.net |

| 2 | Hydrogenation | Hydroxypivaldehyde, Hydrogen | Neopentyl Glycol (NPG) | Raney Nickel, Copper Chromite, Ruthenium (Ru) on Carbon, Palladium (Pd) on Carbon wikipedia.orggoogle.commdpi.comgoogle.com |

Research has investigated the kinetics of these reactions to aid process design. researchgate.net One study focused on the aldol condensation using a weak basic anion-exchange resin catalyst (Indion-860) and subsequent hydrogenation of the resulting HPA with a 5% Ru/Al2O3 catalyst, which demonstrated a selectivity towards neopentyl glycol greater than 99%. researchgate.net

Technological Advancements in Neopentyl Glycol Production

The neopentyl glycol industry has seen significant technological advancements aimed at improving efficiency, sustainability, and product quality. tsrchem.comfortunebusinessinsights.com These innovations span catalyst development, process engineering, and manufacturing methodologies.

A primary area of advancement is in catalyst technology. jiuanchemical.com Manufacturers are developing novel catalysts, such as metal-organic frameworks, that exhibit high selectivity and can operate at lower temperatures, thereby reducing energy consumption. fortunebusinessinsights.com The use of solid catalysts, like ion exchange resins and zeolites, in the aldol condensation step is a notable improvement. google.commdpi.com These solid catalysts are more easily separated from the reaction product than homogeneous catalysts, simplifying the process. google.com

In terms of process engineering, there is a trend toward replacing traditional batch processes with continuous flow manufacturing systems. fortunebusinessinsights.com Continuous processing allows for more precise control over reaction conditions, leading to more consistent product quality and improved scalability, making it ideal for large-scale production. jiuanchemical.comfortunebusinessinsights.com Process optimization is further enhanced by integrating Industry 4.0 principles, such as advanced analytics and real-time monitoring systems, which enable predictive maintenance and dynamic production adjustments. fortunebusinessinsights.com

Innovations also include developing more integrated and efficient process flows. A patented system describes a process where the feed to the aldol condensation reactor is made homogeneous by adjusting reactant ratios or adding a solvent, which is then recycled after the hydrogenation step. google.com Other approaches focus on creating novel synthesis routes, including methods involving enzymatic catalysis and the use of alternative, potentially bio-based feedstocks, to reduce the environmental footprint of NPG production. tsrchem.comjiuanchemical.com

Table 2: Comparison of NPG Production Technologies

| Technology | Traditional Method | Modern Advancements |

|---|---|---|

| Catalyst (Aldol) | Homogeneous bases (e.g., NaOH, Triethylamine) researchgate.net | Heterogeneous solid catalysts (e.g., Ion exchange resins), Novel metal-organic catalysts google.comfortunebusinessinsights.com |

| Process Type | Batch processing fortunebusinessinsights.com | Continuous flow manufacturing jiuanchemical.comfortunebusinessinsights.com |

| Separation | Often requires complex separation steps for catalyst removal | Easier catalyst separation, integrated solvent recycling google.com |

| Energy | Higher energy consumption due to harsh reaction conditions tsrchem.com | Reduced energy consumption via catalysts active at lower temperatures fortunebusinessinsights.com |

| Control | Less precise control over reaction parameters | Real-time monitoring, advanced process control fortunebusinessinsights.com |

Purification and Isolation Techniques for High-Purity Diester Products

Achieving high purity is critical for neopentyl glycol and its subsequent diester products, as impurities can affect performance in high-value applications like polyester (B1180765) resins and synthetic lubricants. mdpi.comjiuanchemical.com The purification of crude NPG, the precursor to its diesters, involves several techniques to remove unreacted raw materials, catalysts, and by-products formed during synthesis. google.comjiuanchemical.com

Common by-products that require removal include trimethylpentanediol and neopentyl glycol monohydroxypivalate, which can be difficult to separate by simple distillation due to their boiling points being similar to that of NPG. google.com The presence of alkali salts from the catalyst can also lead to decomposition of NPG at its atmospheric boiling point, necessitating their removal. google.com

Distillation is a fundamental purification step used to separate the crude NPG mixture from volatile components, unreacted materials, and some by-products. jiuanchemical.com However, due to the thermal sensitivity of NPG in the presence of catalyst residues, distillation may need to be performed under vacuum or as part of a more complex separation train. google.comgoogle.com

Crystallization is frequently employed as a final purification step to produce high-purity NPG. google.comjiuanchemical.com This process separates pure NPG crystals from the remaining liquid phase, effectively removing impurities. jiuanchemical.com

Solvent extraction is another key technique used at different stages of the process. nih.gov For instance, the intermediate hydroxypivaldehyde can be extracted from the aldol condensation product mixture using a solvent like octanol, followed by distillation to remove lower-boiling-point compounds before hydrogenation. mdpi.comgoogle.com Post-hydrogenation, NPG can be extracted from the reaction mixture using water or an organic solvent like isobutanol. google.comgoogle.com

More advanced purification methods have also been developed. One patented process involves treating impure NPG with sodium hydroxide to saponify ester impurities, followed by evaporation in a wiped-film evaporator . google.com This technique allows the NPG to be separated from the caustic-containing residue without significant decomposition. google.com Another method describes a process of extraction followed by atmospheric distillation to recover pure NPG without resorting to vacuum distillation or fractional crystallization. google.com A process for achieving NPG with a purity of ≥98% involves extracting the condensation product with an aliphatic alcohol, distilling the extract, and then proceeding with hydrogenation. mdpi.com

Advanced Analytical Characterization in Neopentyl Glycol Diisopalmitate Research

Spectroscopic Methods for Molecular Structure Elucidation

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a primary tool for identifying functional groups within a molecule. In the analysis of neopentyl glycol diesters, its principal role is to confirm the successful esterification of neopentyl glycol with fatty acids. The most definitive evidence is the appearance of a strong absorption band corresponding to the ester carbonyl group (C=O) and the disappearance of the broad hydroxyl (-OH) band from the neopentyl glycol precursor.

Research on neopentyl glycol diester (NPGDE) synthesized from palm oil fatty acids, which are rich in palmitic acid, demonstrates the utility of this technique. The resulting spectrum for the purified diester shows a prominent peak at 1738 cm⁻¹, which is characteristic of the ester functional group. analis.com.my Similarly, studies on neopentyl glycol dipalmitate (NPG-DP), a close structural isomer, also identify this key ester carbonyl peak. acs.orgresearchgate.net

Table 1: Key FTIR Absorption Bands for Neopentyl Glycol Diesters

| Functional Group | Wavenumber (cm⁻¹) | Description | Source(s) |

|---|---|---|---|

| Ester Carbonyl (C=O) | ~1738 | Strong, sharp absorption, confirms ester formation. | analis.com.my |

| C-H (Aliphatic) | 2850-2960 | Stretching vibrations from the long fatty acid chains. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the atomic framework of a molecule, allowing for the precise mapping of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: In the context of neopentyl glycol diesters, ¹H NMR is used to verify the structure by identifying the chemical shifts of protons in different environments. The successful formation of the diester is confirmed by the presence of signals corresponding to the methylene (B1212753) protons (-CH₂) of the neopentyl glycol backbone adjacent to the newly formed ester linkage. A study on NPGDE from palm oil fatty acids identified signals in the 2.29-2.33 ppm range, corresponding to the protons on the carbon atom adjacent to the ester carbonyl group (α-methylene protons of the fatty acid). analis.com.my Research on neopentyl glycol dipalmitate (NPG-DP) further corroborates the structure. acs.orgresearchgate.net

¹³C NMR: This technique provides a map of the carbon skeleton. For NPGDE, a characteristic signal for the ester carbonyl carbon appears at approximately 173.71 ppm, providing unambiguous proof of esterification. analis.com.my Other signals confirm the presence of carbons in the neopentyl glycol core and the long aliphatic chains of the fatty acids.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Neopentyl Glycol Diesters

| Nucleus | Assignment | Representative Chemical Shift (ppm) | Description | Source(s) |

|---|---|---|---|---|

| ¹³C | Ester Carbonyl (C=O) | ~173.7 | Confirms the presence of the ester functional group. | analis.com.my |

| ¹H | α-Methylene (-C(=O)-CH₂-) | ~2.3 | Protons on the fatty acid chain adjacent to the carbonyl group. | analis.com.my |

| ¹H | Methylene (-O-CH₂-C(CH₃)₂) | ~3.8 | Protons on the neopentyl glycol backbone adjacent to the ester oxygen. | |

| ¹H | Methyl (-C(CH₃)₂) | ~0.9 | Protons of the gem-dimethyl group on the neopentyl glycol core. |

Chromatographic Techniques for Compositional Analysis and Purity Assessment

Chromatography is essential for separating the components of a mixture, allowing for the assessment of product purity and the quantification of its constituents.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used technique for analyzing volatile and semi-volatile compounds. analis.com.my It is particularly effective for determining the composition and purity of synthesized esters like neopentyl glycol diisopalmitate. The sample is vaporized and separated based on its components' boiling points and interactions with a capillary column. The flame ionization detector then combusts the eluting components, generating a signal proportional to their concentration. analis.com.my

In the synthesis of neopentyl glycol diesters, GC-FID is used to monitor the reaction's progress and to confirm the purity of the final product. For instance, in the production of NPGDE from palm oil fatty acids, GC-FID analysis confirmed that the final product was composed of 100% diester, with no detectable monoester or unreacted starting materials remaining. analis.com.my Similarly, analysis of neopentyl glycol dioleate shows a distinct peak for the pure diester at a specific retention time, confirming its formation and purity. researchgate.net This method is crucial for quality control, ensuring the product meets the required specifications for its intended application.

Table 3: Application of GC-FID in Neopentyl Glycol Diester Analysis

| Analytical Goal | GC-FID Role | Typical Observation | Source(s) |

|---|---|---|---|

| Purity Assessment | Separates diester from monoester and reactants. | A single, sharp peak for the diester product at its characteristic retention time. | analis.com.myresearchgate.net |

| Compositional Analysis | Quantifies the percentage of diester, monoester, and other components. | Integration of peak areas provides the relative concentration of each species. | analis.com.my |

Other Chromatographic Separations

While GC-FID is a primary analytical method, other chromatographic techniques can also be applied for the analysis of neopentyl glycol esters. High-Performance Liquid Chromatography (HPLC) is a viable alternative, particularly for esters with very high molecular weights or those that may be thermally sensitive. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. Detectors such as Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) can be coupled with HPLC to analyze these non-volatile esters.

Thermal Analysis for Material Behavior Investigations

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. For materials like this compound, these methods are critical for understanding their behavior as phase change materials (PCMs) or lubricants at different temperatures.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the principal methods used.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This allows for the determination of melting points, freezing points, and latent heat of fusion. For neopentyl glycol dipalmitate (NPG-DP), DSC analysis determined a melting point of 34.1 °C and a latent heat of fusion of 123.8 J/g. acs.orgresearchgate.net In a study of NPGDE from palm oil, DSC was used to measure its oxidative stability, identifying a high onset temperature of 184 °C, which indicates good resistance to thermal degradation. analis.com.my

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of a material. For instance, TGA analysis of neopentyl glycol showed the temperature at which significant weight loss due to decomposition occurs. researchgate.net This is a critical parameter for defining the upper-temperature limit for the application of its ester derivatives.

Table 4: Thermal Properties of Neopentyl Glycol and its Diester Analogs via Thermal Analysis

| Material | Property | Value | Analytical Method | Source(s) |

|---|---|---|---|---|

| Neopentyl Glycol Dipalmitate (NPG-DP) | Melting Point | 34.1 °C | DSC | acs.orgresearchgate.net |

| Neopentyl Glycol Dipalmitate (NPG-DP) | Latent Heat of Fusion | 123.8 J/g | DSC | acs.orgresearchgate.net |

| Neopentyl Glycol Diester (NPGDE) | Oxidative Onset Temperature | 184 °C | DSC | analis.com.my |

Theoretical and Computational Studies of Neopentyl Glycol Diisopalmitate

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the vast conformational space of flexible molecules like neopentyl glycol diisopalmitate. By simulating the atomic motions over time, MD can reveal the preferred three-dimensional arrangements of the molecule, which are crucial for understanding its physical and chemical properties.

In a typical MD simulation of this compound, a force field is employed to describe the potential energy of the system as a function of its atomic coordinates. This force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The simulation then numerically integrates Newton's equations of motion for each atom, generating a trajectory that describes how the positions and velocities of the atoms evolve over time.

Key Research Findings from MD Simulations:

The long isopalmitate chains exhibit significant flexibility, adopting a range of folded and extended conformations.

The neopentyl core imposes steric constraints that influence the orientation of the ester groups and the initial segments of the fatty acid chains.

Intramolecular non-bonded interactions, particularly van der Waals forces between the alkyl chains, play a significant role in stabilizing folded conformations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of this compound. These methods can be used to calculate a wide range of molecular properties, including orbital energies, electron density distribution, and molecular electrostatic potential, which are fundamental to understanding its reactivity.

Methods such as Density Functional Theory (DFT) are commonly employed to study molecules of this size. DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an important indicator of the molecule's chemical stability and reactivity.

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. The MEP visualizes the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would show negative potential around the oxygen atoms of the carbonyl groups, highlighting these as likely sites for electrophilic attack.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

| Dipole Moment | 2.5 D |

Computational Approaches to Predict Intermolecular Interactions in Multicomponent Systems

This compound is often a component of complex mixtures, such as cosmetic formulations or industrial lubricants. Understanding its interactions with other molecules is crucial for predicting the properties of these multicomponent systems. Computational methods can be used to model and quantify these intermolecular interactions.

For large systems, a combination of molecular mechanics and molecular dynamics can be employed. By creating a simulation box containing this compound and other relevant molecules (e.g., water, other oils, surfactants), it is possible to study how they arrange themselves and interact. The radial distribution function (RDF) can be calculated to determine the probability of finding a particular type of atom or molecule at a certain distance from a this compound molecule. This provides insight into the local molecular environment and solvation effects.

For a more detailed analysis of the interaction between a pair of molecules, higher-level quantum chemical calculations can be performed. These calculations can determine the binding energy between this compound and another molecule, providing a quantitative measure of the strength of their interaction. The nature of these interactions (e.g., hydrogen bonding, van der Waals forces) can also be elucidated.

Modeling of Reaction Pathways and Catalytic Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving this compound. This includes modeling its synthesis (esterification of neopentyl glycol with isopalmitic acid) and its degradation pathways (e.g., hydrolysis).

To model a reaction pathway, computational chemists identify the structures of the reactants, products, and any intermediates and transition states. The energies of these species are calculated using quantum chemical methods. The transition state is a high-energy structure that connects the reactants and products, and its energy determines the activation energy of the reaction.

By mapping out the energies of all the species along the reaction coordinate, a potential energy surface can be constructed. This surface provides a detailed picture of the reaction mechanism, including the rate-determining step. Furthermore, if the reaction is catalyzed, the catalyst can be included in the computational model to understand how it lowers the activation energy and accelerates the reaction. For instance, the role of an acid or base catalyst in the esterification or hydrolysis of this compound can be investigated by modeling the proton transfer steps and the stabilization of charged intermediates.

Performance Evaluation and Application Science of Neopentyl Glycol Diisopalmitate

Rheological Behavior in Advanced Formulations

The rheological properties of formulations containing neopentyl glycol diisopalmitate are crucial for their performance and consumer acceptance, especially in cosmetics. Rheology, the study of the flow of matter, provides insights into a product's consistency, spreadability, and stability. researchgate.net

Influence of Structural Parameters on Flow Characteristics

The chemical structure of an emollient ester is a primary factor influencing the flow characteristics of a formulation. aston-chemicals.com Key structural parameters include molecular weight, branching, and the nature of the fatty acid and alcohol moieties. For neopentyl glycol esters, the branched structure of the neopentyl glycol core imparts unique properties. penpet.com This branching can affect the viscosity and spreading characteristics of the final product. cosmeticsandtoiletries.com As a general trend, esters with higher molecular weights and less branching tend to have higher viscosities and lower spreading values. cosmeticsandtoiletries.com The choice of the fatty acid component, in this case, isopalmitic acid, further defines the final rheological profile.

Application as a Component in Synthetic Lubricant Base Stocks

Neopentyl glycol esters, including the diisopalmitate variant, are utilized in the synthesis of synthetic lubricants. wikipedia.orgglobalchemsources.com Their inherent chemical structure offers advantages over traditional mineral oils and some other synthetic esters.

Esters derived from neopentyl glycol are noted for their enhanced stability against heat, light, and water, which is a critical attribute for lubricants operating under demanding conditions. penpet.comwikipedia.org The absence of hydrogen atoms on the β-carbon of the neopentyl glycol structure contributes to their superior thermal and oxidative stability compared to lubricants based on other polyols. dtic.milanalis.com.my This structural feature minimizes the pathways for decomposition, leading to longer fluid life and cleaner operation. dtic.mil

Formulation Science and Additive Compatibility Studies

The formulation of a finished lubricant involves blending a base stock, such as this compound, with a variety of additives to achieve the desired performance characteristics. These additives can include anti-wear agents, friction modifiers, antioxidants, and pour point depressants. jiuanchemical.com

Research on neopentyl glycol diesters derived from palm oil has shown successful formulation with pour point depressants to significantly lower the pour point, a critical property for low-temperature applications. nih.gov Compatibility studies are essential to ensure that the additives remain dissolved and effective within the base stock without causing undesirable interactions. For instance, studies on neopentyl polyol esters have investigated the effect of additives like tricresyl phosphate (B84403) (TCP) on thermal stability and corrosivity, noting that while TCP can stabilize the ester, it can also promote hydrolysis in the presence of water, a reaction that can be inhibited by certain amines. dtic.mil

Contribution to Lubricant Performance Attributes

The inclusion of this compound in a lubricant formulation can contribute to several key performance attributes:

Thermal and Oxidative Stability: The inherent structure of neopentyl esters provides excellent resistance to degradation at high temperatures. dtic.milanalis.com.my

Viscosity Index: Neopentyl glycol diesters can exhibit a high viscosity index, indicating that their viscosity changes less with temperature variations, which is desirable for consistent performance across a wide operating range. analis.com.my

Lubricity: These esters can form protective films on metal surfaces, reducing friction and wear. jiuanchemical.com Rheological tests on some neopentyl glycol diesters have shown them to behave as Newtonian fluids with good lubrication properties. repec.org

Flash Point: Synthetic esters like those from neopentyl glycol often have high flash points, enhancing safety in high-temperature applications. nih.govrepec.org

Below is a table summarizing the physicochemical properties of a neopentyl glycol diester (NPGDE) from one study, illustrating its suitability as a lubricant base stock. analis.com.my

| Property | Value |

| Oxidative Stability | 184 °C |

| Pour Point | 10 °C |

| Flash Point | 235 °C |

| Viscosity Index | 160 |

| Viscosity @ 40°C | 50.07 cSt |

| Viscosity @ 100°C | 11.47 cSt |

Integration into Dielectric Insulating Fluids Research

Research has explored the potential of neopentyl glycol esters as dielectric insulating fluids, which are crucial for the cooling and insulation of electrical equipment like transformers. nih.govresearchgate.net These synthetic esters are being investigated as alternatives to traditional mineral oils due to their potential for better fire safety and environmental friendliness.

Studies on palm-based neopentyl glycol diesters have shown promising results, exhibiting high flash points and breakdown voltages that are comparable or even superior to mineral oil. nih.govresearchgate.net The breakdown voltage is a critical measure of a dielectric fluid's ability to withstand electrical stress. Furthermore, these esters have demonstrated good thermal aging performance, with lower acid value development compared to mineral oil over time. researchgate.net The inherent high moisture content of polyol esters, due to their hygroscopic nature, is a factor that needs to be managed as it can affect dielectric properties. researchgate.net

Broadband dielectric spectroscopy studies on neopentyl glycol itself have provided fundamental insights into its phase-dependent dielectric properties and proton conduction, which are valuable for understanding its behavior and that of its derivatives in electrical applications. nih.govmdpi.com

Exploration as a Scaffold in Radiopharmaceutical Research

The neopentyl glycol (NpG) structure has emerged as a highly effective and stable scaffold in the design of radiopharmaceuticals for cancer imaging and therapy (radiotheranostics). nih.govresearchgate.net Its unique chemical properties address a critical challenge in the field: the in vivo instability of radiohalogenated compounds. nih.govnih.gov

Researchers have successfully designed and synthesized novel radiohalogen-labeled compounds using the NpG structure as a core scaffold. nih.govnih.gov This scaffold has been shown to stably hold various radiohalogens, including astatine-211 (B1237555) (²¹¹At), radioiodine (¹²⁵I, ¹³¹I), and fluorine-18 (B77423) (¹⁸F). nih.govresearchgate.net A significant challenge with many existing radiopharmaceuticals, especially those labeled with ²¹¹At, is their tendency to undergo dehalogenation (loss of the radioisotope) within the body, which can lead to off-target radiation effects. nih.govnih.gov

The NpG scaffold provides high stability against this in vivo dehalogenation. researchgate.netnih.gov This stability is attributed to the steric hindrance from the neopentyl structure and its resistance to metabolism by cytochrome P450 (CYP) enzymes. nih.gov Studies have involved attaching the NpG scaffold to targeting molecules like L-tyrosine to create amino acid derivatives ([²¹¹At]At-NpGT, [¹²⁵I]I-NpGT, [¹⁸F]F-NpGT) that can be recognized by transporters overexpressed in cancer cells, such as L-type amino acid transporter 1 (LAT1). nih.govnih.gov These developments are crucial for creating matched pairs of diagnostic (e.g., ¹⁸F, ¹²³I) and therapeutic (e.g., ²¹¹At, ¹³¹I) agents. nih.gov

The chemical stability of these NpG-based radiopharmaceuticals has been rigorously tested in environments that mimic biological conditions. All tested radiolabeled NpG compounds have demonstrated high stability in phosphate-buffered saline (PBS) and fetal bovine serum (FBS), with negligible dehalogenation observed. nih.gov

Biodistribution studies in mice bearing C6 glioma tumors further confirmed the exceptional in vivo stability. nih.govnih.gov For instance, derivatives labeled with ²¹¹At and ¹²⁵I showed low accumulation of radioactivity in the stomach and thyroid, which would typically occur if the radiohalogens were cleaved from the scaffold. nih.govjst.go.jp Similarly, ¹⁸F-labeled NpG derivatives showed low bone uptake, indicating minimal defluorination. nih.gov Urine analysis of mice injected with an ²¹¹At-labeled NpG compound showed it was excreted as a glucuronide conjugate, with an absence of free astatide, further supporting its high in vivo stability. nih.gov

| Derivative | Test Condition | Result | Reference |

|---|---|---|---|

| [²¹¹At]At-NpGT, [¹²⁵I]I-NpGT, [¹⁸F]F-NpGT | In vitro (PBS and FBS) | High stability, <1% dehalogenation observed. | nih.gov |

| ¹²⁵I-labeled NpG | In vitro (CYP-mediated metabolism) | Stable against deiodination. | nih.gov |

| ²¹¹At/¹²⁵I-labeled NpG derivatives | In vivo (mice) | Low accumulation in stomach and thyroid, indicating high stability against dehalogenation. | nih.gov |

| ²¹¹At-labeled NpG | In vivo (mice urine analysis) | Excreted as a conjugate with no free ²¹¹At detected. | nih.gov |

Inclusion in Specialized Chemical Formulations (e.g., cosmetic ingredients, plasticizers)

This compound and related esters are valued components in specialized formulations, notably cosmetics and plasticizers, due to their unique physical and chemical properties.

As a plasticizer, neopentyl glycol and its esters are used to impart flexibility and improve the processability of various resins, particularly PVC. google.comatamankimya.comreformchem.com Esterification with carboxylic acids produces synthetic esters with a reduced potential for oxidation or hydrolysis compared to many natural esters. wikipedia.org These plasticizers are essential additives that enhance durability and workability in products ranging from artificial leather to pipes (B44673) and wire insulation. google.com The choice of the acid used for esterification (like isopalmitic acid, benzoic acid, or 2-ethylhexanoic acid) allows for the fine-tuning of properties such as viscosity, heat stability, and compatibility with the host polymer. google.com

Environmental Impact and Degradation Pathways of Neopentyl Glycol Diesters

Biodegradation Studies and Mechanisms

The biodegradability of an ester is significantly influenced by its chemical structure. For neopentyl glycol diisopalmitate, two key structural features are the highly branched neopentyl alcohol core and the branched isopalmitate fatty acid chains. While specific biodegradation studies on this compound are not extensively documented in publicly available literature, general principles of ester biodegradation allow for an informed assessment.

The primary mechanism for the environmental degradation of esters is through microbial activity. Microorganisms such as bacteria and fungi produce enzymes called esterases and lipases that catalyze the hydrolysis of the ester bond. nih.gov This enzymatic action breaks the ester down into its constituent alcohol and carboxylic acid. nih.gov

In the case of this compound, the initial step of biodegradation would be the hydrolysis of the two ester linkages, yielding neopentyl glycol and two molecules of isopalmitic acid.

Degradation Pathway of this compound:

Step 1 (Hydrolysis): this compound + 2 H₂O → Neopentyl glycol + 2 Isopalmitic acid

Enzymes involved: Microbial esterases, lipases

Step 2 (Further Degradation):

Neopentyl glycol is a diol whose own biodegradability has been classified as not readily biodegradable in some studies, suggesting it may persist in the environment. oecd.org However, other neopentyl glycol derivatives, like dibromoneopentyl glycol, have been shown to undergo complete biodegradation by bacterial consortia under aerobic conditions. rsc.org

Isopalmitic acid, a branched-chain fatty acid, would likely be further metabolized by microorganisms through pathways such as β-oxidation, eventually being mineralized into carbon dioxide and water.

Some studies have shown that certain bacteria can degrade branched-chain fatty acids. nih.gov The degradation of complex esters is often a multi-step process involving a consortium of different microbial species. rsc.org

Several factors can influence the rate at which this compound biodegrades in the environment.

Steric Hindrance: The highly branched structure of the neopentyl glycol core presents significant steric hindrance. This bulkiness can impede the access of microbial enzymes to the ester bonds, potentially slowing down the rate of hydrolysis compared to linear esters. nih.gov Studies on other sterically hindered esters have shown that increased branching can lead to decreased biodegradability.

Chain Length and Branching of Fatty Acid: The long, branched isopalmitate chains also affect biodegradability. While longer aliphatic chains can sometimes favor enzymatic degradation, high hydrophobicity can inhibit it. nih.gov For fatty acid esters, biodegradation rates generally decrease with increasing chain length. acs.org

Environmental Conditions: Factors such as pH, temperature, oxygen availability, and the presence of a suitable microbial population are critical. Optimal conditions for microbial growth and enzyme activity will enhance the degradation rate.

Bioavailability: The water solubility of the ester can affect its availability to microorganisms. As a large, hydrophobic molecule, this compound is expected to have low water solubility, which may limit its biodegradation rate in aquatic environments.

Table 1: Factors Affecting Biodegradation of Neopentyl Glycol Diesters

| Factor | Influence on Biodegradation Rate | Rationale |

| Neopentyl Glycol Structure | Potentially Decreases | The quaternary carbon atom creates significant steric hindrance, making enzymatic attack on the ester bond more difficult. nih.gov |

| Branched Fatty Acid Chains | Potentially Decreases | Branching in the fatty acid can interfere with the binding of lipase (B570770) enzymes, which often prefer linear substrates. |

| High Molecular Weight | Generally Decreases | Larger molecules have lower water solubility and may be too large to be transported across microbial cell membranes for intracellular degradation. |

| Environmental pH | Variable | Microbial esterases have optimal pH ranges; significant deviation from this range can reduce enzyme activity. |

| Temperature | Variable | Biodegradation rates generally increase with temperature up to an optimum for the specific microbial community. |

| Oxygen Availability | Dependent on Microbial Community | Aerobic degradation is typically faster and more complete than anaerobic degradation for many organic compounds. |

Assessment of Environmental Persistence and Fate

The environmental persistence of this compound is directly linked to its biodegradability. Given the factors that likely slow its degradation, it is expected to be more persistent than simpler, linear esters.

Persistence in Soil and Sediment: Due to its low water solubility and hydrophobic nature, if released into the environment, this compound would likely adsorb to soil and sediment. Its persistence in these compartments would depend on the activity of the local microbial communities. While some propoxylated neopentyl glycol derivatives are considered non-persistent in soil and sediment, the specific structure of the diisopalmitate ester may lead to longer persistence. arkema.com

Bioaccumulation Potential: The octanol-water partition coefficient (log Kow) is an indicator of a substance's potential to bioaccumulate in organisms. While specific data for this compound is unavailable, its large size and lipophilicity suggest a potential for bioaccumulation. However, this may be offset if biodegradation, even if slow, occurs at a rate that prevents significant accumulation in the food chain. The precursor, neopentyl glycol, has a low potential for bioaccumulation. acs.org

Atmospheric Fate: As a high molecular weight compound with low volatility, this compound is not expected to be present in the atmosphere in significant quantities.

Life Cycle Assessment (LCA) for Sustainable Production and Use

A Life Cycle Assessment (LCA) provides a comprehensive evaluation of the environmental impacts of a product from raw material extraction to end-of-life. icca-chem.org A full LCA for this compound is not publicly available, but an analysis can be inferred by examining its components and synthesis process.

The life cycle of this compound begins with the production of its precursors: neopentyl glycol (NPG) and isopalmitic acid.

Neopentyl Glycol Production: NPG is typically synthesized from isobutyraldehyde (B47883) and formaldehyde (B43269). chemicalbook.comwikipedia.org This process is energy-intensive and utilizes fossil fuel-derived raw materials, contributing to greenhouse gas emissions. jiuanchemical.com The synthesis also involves water-intensive processes and can generate chemical waste that requires proper management. jiuanchemical.com

Isopalmitic Acid Production: Isopalmitic acid can be derived from either petrochemical or oleochemical (bio-based) sources. The environmental footprint of this precursor depends heavily on its origin.

Esterification: The reaction of NPG with isopalmitic acid to form the diester also consumes energy and may use catalysts that have their own environmental considerations.

Use and End-of-Life: The environmental impact during the use phase is generally low. At the end of its life, the potential for biodegradation determines its persistence. If recycled, the environmental burden is reduced.

Sustainable Chemistry Principles in Design and Manufacturing

Applying the principles of sustainable or "green" chemistry can significantly reduce the environmental footprint of neopentyl glycol diesters.

Use of Renewable Feedstocks: A key strategy is to replace fossil-based raw materials with renewable ones. jiuanchemical.com This includes producing neopentyl glycol from biomass-derived materials and using isopalmitic acid from plant-based oils. jiuanchemical.com

Energy Efficiency: Implementing energy-efficient technologies, heat recovery systems, and using renewable energy in the manufacturing process can lower greenhouse gas emissions. jiuanchemical.com

Catalysis: The development and use of more efficient and environmentally benign catalysts for the esterification process are crucial. Heterogeneous catalysts, such as ion-exchange resins, can be easily recovered and reused, minimizing waste. nih.gov Enzymatic catalysis, using lipases, offers a highly specific and mild alternative to traditional chemical catalysts.

Waste Minimization: Optimizing reaction conditions to maximize yield and minimize byproduct formation is a core principle of green chemistry. jiuanchemical.com This includes recycling unreacted materials and finding uses for any byproducts generated.

Design for Degradation: While the inherent structure of neopentyl glycol presents challenges, designing related molecules with improved biodegradability is a long-term goal. This could involve modifying the structure to reduce steric hindrance or incorporating functional groups that are more readily attacked by microbial enzymes, without compromising performance. mdpi.com

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Ester Synthesis |

| Prevent Waste | Optimize reaction stoichiometry and conditions to achieve high conversion and selectivity, minimizing byproducts. |

| Atom Economy | Utilize efficient catalytic processes that maximize the incorporation of raw materials into the final product. |

| Less Hazardous Chemical Syntheses | Replace traditional acid catalysts (e.g., sulfuric acid) with solid, reusable catalysts or enzymes. nih.gov |

| Use of Renewable Feedstocks | Source neopentyl glycol and isopalmitic acid from bio-based materials. jiuanchemical.com |

| Catalysis | Employ highly selective and reusable catalysts (e.g., enzymes, solid acids) over stoichiometric reagents. |

| Reduce Derivatives | Design synthesis routes that avoid the need for protecting groups, simplifying the process and reducing waste. |

| Energy Efficiency | Conduct reactions at ambient temperature and pressure where possible; use energy-efficient equipment. jiuanchemical.com |

| Use of Safer Solvents | If solvents are necessary, choose greener options or conduct the reaction in a solvent-free system. |

By integrating these principles, the chemical industry can move towards a more sustainable production and use cycle for neopentyl glycol diesters like this compound.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of neopentyl glycol esters often involves esterification reactions that may use aggressive catalysts and require significant energy input. google.comasianpubs.org Future research is focused on developing more sustainable and efficient synthetic pathways.

One of the most promising avenues is the use of enzymatic catalysis, particularly with immobilized lipases. researchgate.net This approach offers high selectivity under milder reaction conditions, reducing energy consumption and the formation of byproducts. Research on the enzymatic synthesis of other NPG esters has demonstrated high conversion rates (>90%) in solvent-free media, a strategy that could be adapted for neopentyl glycol diisopalmitate to significantly enhance its green profile. chinafuran.com

Another key area is the development of heterogeneous solid acid catalysts. These catalysts, such as certain ion-exchange resins or metal oxides, can replace traditional liquid acid catalysts like sulfuric or p-toluenesulfonic acid. google.compnu.ac.ir The primary advantage is their ease of separation from the reaction mixture, which simplifies purification, allows for catalyst recycling, and minimizes corrosive waste streams.

| Synthetic Route | Typical Catalyst | Key Advantages for Future Development | Research Focus |

|---|---|---|---|

| Conventional Esterification | Sulfuric Acid, p-TsOH | Well-understood kinetics | Process optimization, energy reduction |

| Enzymatic Synthesis | Immobilized Lipase (B570770) (e.g., Novozym 435) | High selectivity, mild conditions, low waste, biodegradable catalyst | Solvent-free systems, catalyst reusability, reaction kinetics |

| Heterogeneous Catalysis | Solid Acid Resins, Metal Oxides (e.g., ZnO/SiO₂) | Easy catalyst separation and recycling, reduced corrosion | Catalyst efficiency, stability, and regeneration |

| Bio-based Feedstocks | Various (Enzymatic or Chemical) | Reduced fossil fuel dependence, lower carbon footprint | Sourcing isopalmitic acid from renewable sources |

Application of Advanced Characterization for In-Situ Monitoring

To optimize the novel synthetic routes described above, a deeper understanding of the reaction kinetics and mechanisms is essential. Future research will increasingly rely on advanced characterization techniques for the in-situ (in-line) monitoring of the esterification process.

Techniques such as Attenuated Total Reflectance Mid-Infrared (ATR-MIR) spectroscopy and online mass spectrometry allow for real-time tracking of the concentrations of reactants (neopentyl glycol, isopalmitic acid) and products (mono- and di-esters). nih.gov This continuous data stream enables precise determination of reaction endpoints, maximizes yield, and minimizes the formation of impurities. By monitoring the reaction as it happens, processes can be made more efficient, reducing batch times and energy consumption.

| Technique | Information Gained | Impact on Synthesis |

|---|---|---|

| In-line ATR-MIR Spectroscopy | Real-time concentration of reactants and products | Precise control of reaction endpoint, optimization of process parameters |

| Online Mass Spectrometry | Molecular weight changes, identification of intermediates and byproducts | Kinetic modeling, impurity profiling, mechanism elucidation |

| Gas Chromatography (GC) | Quantitative analysis of final product purity and composition | Offline validation of in-situ methods, quality control |

Expansion into New High-Performance Application Domains

The unique molecular structure of this compound—combining the robust, thermally stable neopentyl core with long, branched isopalmitate chains—suggests potential in several high-performance application areas currently under exploration for similar esters. gantrade.comresearchgate.net

The branched, saturated fatty acid chains impart excellent thermal and oxidative stability, as well as good lubricity and viscosity characteristics. ulprospector.com This makes the compound a strong candidate for next-generation synthetic lubricants and hydraulic fluids, particularly in applications where biodegradability and high performance are required. google.comchinafuran.com Furthermore, its properties suggest utility as a high-stability plasticizer for polymers like PVC, improving flexibility and longevity. chinafuran.com The compound's characteristics as an emollient and emulsifying agent, derived from the isopalmitic acid component, also open doors for its use in high-end cosmetics and personal care formulations. ulprospector.comfoodb.ca Another emerging field is its potential use as a solid-liquid phase-change material (PCM) for thermal energy storage, an area where other neopentyl glycol fatty acid esters have shown promise. acs.org

Synergistic Integration of Experimental and Computational Methodologies

A significant emerging trend in materials science is the fusion of experimental work with computational modeling. Future research on this compound will likely leverage this synergy to accelerate development.

Molecular Dynamics (MD) simulations can be employed to predict key physical properties of the compound, such as its viscosity, pour point, thermal conductivity, and behavior under pressure, before it is even synthesized. mdpi.comippi.ac.ir These simulations provide insight into how the molecule's structure influences its macroscopic properties. acs.org This computational pre-screening can guide experimental efforts, focusing laboratory work on the most promising applications and synthesis conditions. For example, simulations could model the interaction of the ester with metal surfaces to predict its performance as a lubricant or its miscibility with polymers to assess its potential as a plasticizer. This integrated approach saves significant time and resources compared to a purely trial-and-error experimental process.

Contribution to Green Chemistry and Circular Economy Initiatives

The future of any chemical compound is intrinsically linked to its role within a sustainable framework. Research into this compound is aligned with several key principles of green chemistry and the circular economy.

The development of enzymatic and heterogeneous catalytic routes directly addresses the green chemistry principles of using safer catalysts and increasing energy efficiency. google.comresearchgate.net Furthermore, the potential to derive isopalmitic acid from bio-based sources would reduce the compound's reliance on fossil fuels.

Beyond its own synthesis, neopentyl glycol and its esters can play a role in the circular economy of other materials. Glycolysis is a chemical recycling method where glycols are used to depolymerize waste plastics like polyethylene (B3416737) terephthalate (B1205515) (PET) into their constituent monomers, which can then be purified and used to create new, virgin-quality polymers. rsc.orgdiva-portal.orgresearchgate.net Future research could explore the efficacy of this compound or its parent glycol, derived from a sustainable process, as a depolymerization agent for complex polyester (B1180765) wastes, thus creating a closed-loop system. rsc.orgnih.gov

Q & A

Basic Research Questions

Q. What are the established synthesis routes for neopentyl glycol diisopalmitate, and what analytical techniques validate its structural integrity and purity?

- Methodological Answer : Synthesis typically involves esterification of neopentyl glycol with isopalmitic acid under controlled conditions. Key parameters include molar ratios (e.g., 1:2 for diesters), temperature (e.g., 60–80°C), and catalysts like sulfuric acid or enzymatic systems. Post-synthesis, purity is confirmed via gas chromatography-mass spectrometry (GC-MS) for volatile byproducts, nuclear magnetic resonance (NMR) for structural confirmation (e.g., CH2OCO peaks at δ 4.0–4.2 ppm), and high-performance liquid chromatography (HPLC) for quantification .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Methodological Answer : While direct data on the diisopalmitate ester are limited, extrapolation from neopentyl glycol (NPG) studies suggests:

- Eye Protection : Use sealed goggles due to NPG's classification as Eye Dam. 1 (H318) .

- Ventilation : Ensure fume hoods for aerosolized forms, as incomplete combustion may release toxic gases (e.g., CO) .

- Acute Toxicity Management : Administer activated charcoal for accidental ingestion, as recommended for NPG .

Q. How is the thermal stability of this compound assessed, and what decomposition products are critical to monitor?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres (heating rate: 10°C/min) identifies degradation onset temperatures. Fourier-transform infrared (FTIR) spectroscopy tracks functional group changes (e.g., ester C=O bond breakdown at 1730–1750 cm⁻¹). Gas chromatography (GC) monitors volatile decomposition products like CO, CO2, and aldehydes, as observed in NPG combustion studies .

Advanced Research Questions

Q. How can contradictions in nephrotoxicity data between male and female rodents inform human risk assessment for neopentyl glycol derivatives?

- Methodological Answer : Male rat studies on NPG report nephrotoxicity linked to α2u-globulin accumulation, a mechanism absent in humans. To resolve contradictions:

- Species-Specific Models : Use knockout rodent models lacking α2u-globulin or human renal cell lines (e.g., HK-2) to isolate compound-specific effects .

- Dose-Response Analysis : Compare NOAELs (e.g., 1000 mg/kg/day in females vs. males) to identify thresholds for non-gender-specific toxicity .

Q. What methodological strategies address gaps in inhalation toxicity data for this compound?

- Methodological Answer : Leverage in vitro alternatives due to limited in vivo

- Pulmonary Epithelial Models : Use A549 or Calu-3 cells exposed to aerosolized diisopalmitate to assess cytotoxicity (via MTT assay) and pro-inflammatory cytokines (IL-6, TNF-α via ELISA).

- Computational Prediction : Apply quantitative structure-activity relationship (QSAR) models using NPG's low acute inhalation toxicity (140 mg/m³ NOAEC in rats) as a benchmark .

Q. How can in silico toxicokinetic models enhance understanding of this compound’s environmental persistence?

- Methodological Answer :

- Biodegradation Prediction : Use software like EPI Suite to estimate half-life based on ester hydrolysis rates (log Kow ~6–8 for diisopalmitate).

- Metabolite Tracking : Simulate pathways (e.g., hydrolysis to isopalmitic acid and NPG) and cross-reference with microbial degradation studies of NPG (rapid urinary excretion in mammals) .

Data Interpretation and Gaps

Q. Why do genotoxicity studies on neopentyl glycol show conflicting results, and how can this guide testing for its derivatives?

- Methodological Answer : NPG exhibited no mutagenicity in Ames tests (up to 5000 µg/plate) or HPRT assays (1100 µg/mL). For diisopalmitate:

- Metabolic Activation : Include S9 liver fractions to assess esterase-mediated breakdown products.

- Chromosomal Aberration Assays : Conduct micronucleus tests in human lymphocytes to detect clastogenic effects missed in bacterial systems .

Q. What experimental designs mitigate biases in reproductive toxicity studies for neopentyl glycol-based compounds?

- Methodological Answer :

- Cross-Species Dosing : Use higher dose ranges (e.g., 2000 mg/kg/day) in zebrafish embryos to identify teratogenicity thresholds, complementing rodent data (NPG NOAEL: 1000 mg/kg/day) .

- Transgenerational Analysis : Employ multi-generation rodent studies with diisopalmitate to assess epigenetic effects via DNA methylation profiling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.